molecular formula C18H20N2O2 B2383807 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 431933-04-9

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2383807
CAS No.: 431933-04-9
M. Wt: 296.37
InChI Key: LSVPRYVUYUWUNV-UHFFFAOYSA-N
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Description

1-(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and preclinical research. Benzimidazole-based compounds are recognized for their versatile biological activities and are frequently explored as key scaffolds in the development of novel therapeutic agents . This compound is of particular value for researchers investigating targeted cancer therapies. Similar benzimidazole derivatives have demonstrated potent anticancer properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines . The core benzimidazole structure is known to interact with critical cellular signaling pathways, including MAPK/ERK and PI3K/AKT, which are crucial for cell survival and proliferation . Furthermore, structural analogs serve as potent enzyme inhibitors; for instance, benzimidazole-based molecules have been developed as highly selective phosphodiesterase 10A (PDE10A) inhibitors for researching pulmonary arterial hypertension, and others have been evaluated as inhibitors of indoleamine 2,3-dioxygenase (IDO) for immuno-oncology studies . The molecular architecture of this compound, featuring the 1H-benzo[d]imidazol core, makes it a promising candidate for researchers focusing on the structure-activity relationships (SAR) necessary to develop new small-molecule probes and lead compounds . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(21)18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11,14,21H,7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVPRYVUYUWUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Substitution with Phenoxypropyl Group: The benzimidazole core is then alkylated with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole carboxylic acid or aldehyde derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its ethanol group and 3-phenoxypropyl chain. Key comparisons with analogs include:

Compound Name Substituents (1-Position) Substituents (2-Position) Key Differences
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol () 3-Phenoxypropyl Methanol (-CH2OH) Ethanol vs. methanol chain length; affects solubility and steric interactions.
1-{1-[3-(4-Ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol () 3-(4-Ethylphenoxy)propyl Butanol (-CH2CH2CH2CH2OH) Longer alcohol chain increases lipophilicity.
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one () None (unsubstituted) Ketone (-COCH3) Hydroxyl group in target compound enhances hydrogen bonding potential.
N,N-Dimethyl-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)aniline () 3-Phenoxypropyl N,N-Dimethylaniline Aromatic amine substituent alters electronic properties and bioactivity.
2.2. Physicochemical Properties

Data from synthesized analogs reveal trends in melting points, solubility, and stability:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Reference
1-(1H-Benzo[d]imidazol-2-yl)ethanol (Compound 10, ) 165–167 (lit.) Moderate in DMSO, ethanol Stable under inert conditions
1-(1H-Benzo[d]imidazol-2-yl)ethanone (Compound 11, ) 142–144 (lit.) High in chloroform, ethyl acetate Sensitive to oxidation
Benzimidazole-chalcone hybrids () 180–220 Low in water; high in DMSO Photostability varies with substituents
  • Key Insight: The ethanol group in the target compound improves aqueous solubility compared to ketone or aryl derivatives but reduces thermal stability relative to non-hydroxylated analogs .

Biological Activity

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this benzimidazole derivative.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its significant biological activity. The presence of the phenoxypropyl group enhances its lipophilicity, potentially increasing its bioavailability. The structure can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial and fungal pathogens.

  • Case Study 1 : A study evaluated a series of benzimidazole derivatives for their antibacterial activity using the broth microdilution method. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Staphylococcus aureus and Escherichia coli .
  • Table 1: Antimicrobial Activity of Benzimidazole Derivatives
CompoundTarget OrganismMIC (μg/ml)Reference
1S. aureus50
2E. coli100
3C. albicans250

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives. The ability of these compounds to inhibit cancer cell proliferation has been linked to their interaction with various molecular targets.

  • Case Study 2 : A recent investigation into benzimidazole-based compounds demonstrated that several derivatives exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzimidazole core significantly influence biological activity. For instance, substituents on the phenoxypropyl group can enhance or reduce potency against specific pathogens or cancer cell lines.

  • Table 2: SAR Analysis of Benzimidazole Derivatives
SubstituentBiological ActivityEffect on Potency
-ClAntimicrobialIncreased
-BrAnticancerDecreased
-OHAntiviralNeutral

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how is the benzimidazole core functionalized?

  • The synthesis typically involves:

  • Step 1 : Condensation of o-phenylenediamine with lactic acid under acidic conditions to form 1-(1H-benzo[d]imidazol-2-yl)ethanol .
  • Step 2 : Oxidation using potassium dichromate in concentrated H2SO4 to yield 1-(1H-benzo[d]imidazol-2-yl)ethanone .
  • Step 3 : Claisen-Schmidt condensation with aldehydes (e.g., 3-phenoxypropyl derivatives) in ethanol under basic conditions (10% KOH) to introduce substituents .
    • Key Optimization : Reaction yields depend on stoichiometry (1.2 eq. aldehyde, 2 eq. KOH) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • <sup>1</sup>H-NMR : Confirms trans-isomer formation via doublet signals (J = 15.9–16.1 Hz) from the α,β-unsaturated ketone in chalcone derivatives .
  • IR Spectroscopy : Identifies carbonyl stretches (~1665 cm<sup>−1</sup>) and NH/OH groups (~3428 cm<sup>−1</sup>) .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • In-silico ADME : Predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) using tools like SwissADME .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during Claisen-Schmidt condensation?

  • Solvent Choice : Ethanol is preferred for solubility and reduced side reactions .
  • Catalyst : Use of phase-transfer catalysts (e.g., SBA-15@BIG-Pd) enhances regioselectivity in hybridized benzimidazole derivatives .
  • Temperature Control : Room-temperature reactions minimize decomposition of acid-sensitive intermediates .

Q. What methods confirm the stereochemistry of α,β-unsaturated ketones in derivatives of this compound?

  • <sup>1</sup>H-NMR Coupling Constants : Trans isomers exhibit J = 15–16 Hz, while cis isomers show J = 8–12 Hz .
  • X-ray Crystallography : Resolves ambiguous cases by providing definitive bond angles and dihedral angles .

Q. How do computational studies (e.g., DFT, molecular docking) enhance understanding of its bioactivity?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .
  • Molecular Docking : Simulates binding affinities to targets like α-glycosidase or HIV-1 protease using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., phenoxypropyl vs. chlorophenoxyethyl) on bioactivity .
  • Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., IC50 values) .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition thresholds .

Methodological Tables

Table 1 : Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
1o-PDA + lactic acid (HCl)75–80
2K2Cr2O7/H2SO465–70
3Aldehyde + 10% KOH (ethanol)50–60

Table 2 : Biological Activity Data

Assay TypeTargetResult (IC50/MIC)Reference
AnticancerMCF-712.5 µM
AntimicrobialS. aureus8 µg/mL
α-Glycosidase InhibitionYeast enzyme0.87 mM

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